
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-phenylalanine and L-methionine, two naturally occurring amino acids. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps in preventing unwanted reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide typically involves the protection of the amino group of L-phenylalanine with the Boc group, followed by coupling with L-methioninamide. The Boc group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reaction can be facilitated using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple steps of the synthesis efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or EDC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: DCC or EDC in the presence of DMAP in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include deprotected amines and peptide chains, depending on the specific reactions and conditions used.
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Employed in studying protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: Used in the production of peptide-based materials and biopolymers.
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but lacks the methioninamide moiety.
N-(tert-Butoxycarbonyl)-L-methionine: Similar in structure but lacks the phenylalanyl moiety.
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alaninamide: Similar but contains alanine instead of methionine.
Uniqueness
N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-methioninamide is unique due to the presence of both phenylalanine and methionine residues, which can impart specific properties to the synthesized peptides. The combination of these amino acids can influence the biological activity and stability of the resulting peptides .
Propriétés
Numéro CAS |
56063-15-1 |
|---|---|
Formule moléculaire |
C19H29N3O4S |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H29N3O4S/c1-19(2,3)26-18(25)22-15(12-13-8-6-5-7-9-13)17(24)21-14(16(20)23)10-11-27-4/h5-9,14-15H,10-12H2,1-4H3,(H2,20,23)(H,21,24)(H,22,25)/t14-,15-/m0/s1 |
Clé InChI |
CJKRUPDPRMNSAJ-GJZGRUSLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


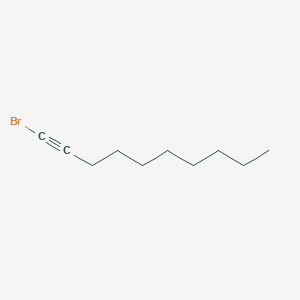
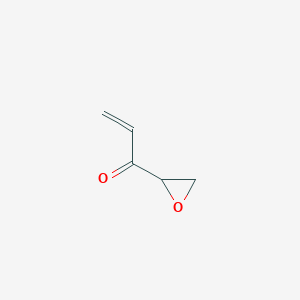
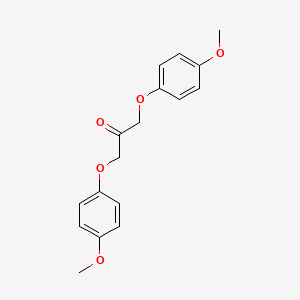
![2H-Pyrano[3,2-h][1]benzoxepin-6(7H)-one, 3,4,8,9-tetrahydro-](/img/structure/B14624868.png)
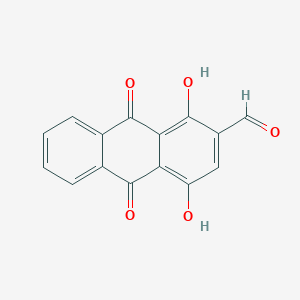

![2-[(Quinolin-8-yl)oxy]propanenitrile](/img/structure/B14624885.png)
![2,2'-Decane-1,10-diylbis(1h-benzo[de]isoquinoline-1,3(2h)-dione)](/img/structure/B14624888.png)
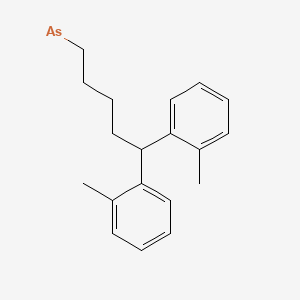



![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
